Bienvenue dans la boutique en ligne BenchChem!

L-748328

β3-adrenoceptor radioligand binding competitive antagonist

Selective β3-AR antagonist (Ki=3.7 nM) with >90-fold selectivity over β1-AR. Validates β3-AR mediated lipolysis & thermogenesis in adipose tissue; isolates β3-AR-specific cardiac & vascular effects without β1/β2 interference. Essential for metabolic disorder and cardiovascular research.

Molecular Formula C23H27N3O6S2
Molecular Weight 505.6 g/mol
CAS No. 244192-93-6
Cat. No. B1674076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-748328
CAS244192-93-6
SynonymsL-748328;  L 748328;  L748328.
Molecular FormulaC23H27N3O6S2
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O
InChIInChI=1S/C23H27N3O6S2/c24-33(28,29)23-8-4-5-21(15-23)32-17-20(27)16-25-14-13-18-9-11-19(12-10-18)26-34(30,31)22-6-2-1-3-7-22/h1-12,15,20,25-27H,13-14,16-17H2,(H2,24,28,29)/t20-/m0/s1
InChIKeyCVPJSQZQNBKALR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-748328 (CAS 244192-93-6): β₃-Adrenoceptor Antagonist Baseline Pharmacology & Procurement Classification


L-748328 is a synthetic aryloxypropanolamine benzenesulfonamide that functions as a potent and selective competitive antagonist at the human β₃-adrenoceptor (β₃-AR) [1]. Unlike non-selective β-blockers that lack β₃-subtype discrimination, L-748328 was rationally designed from a series of β₃-AR agonists by introducing specific 3′-phenoxy substitutions that convert intrinsic efficacy into pure antagonism, thereby providing a well-characterized pharmacological tool for isolating β₃-AR-mediated responses [1]. The compound is catalogued as an investigative small-molecule agent primarily employed in academic and industrial research settings for target validation, assay development, and mechanistic dissection of β₃-adrenoceptor signalling in adipose and cardiovascular tissues [2].

Why L-748328 Cannot Be Simply Replaced by Other β₃-AR Antagonists or Non-Selective β-Blockers


Although several compounds are marketed as β₃-adrenoceptor antagonists, their binding affinity, subtype selectivity, and functional pharmacology differ substantially in ways that directly affect experimental interpretability and reproducibility. Non-selective β-blockers such as propranolol and carvedilol possess nanomolar affinity for β₁- and β₂-ARs but exhibit only weak β₃-AR engagement, making them unsuitable for experiments requiring selective β₃-AR blockade [1][2]. Even among dedicated β₃-AR antagonists, affinity at the human receptor varies by more than an order of magnitude—SR 59230A has a β₃-AR Ki of approximately 40 nM versus 3.7 nM for L-748328—while the closely related analog L-748337 delivers a different β₁/β₂ selectivity fingerprint [1][3]. Furthermore, L-748328 and its analogs belong to a specific aryloxypropanolamine benzenesulfonamide class in which subtle 3′-phenoxy modifications can transform an agonist into an antagonist; substituting an agonist from the same chemical series would therefore invert the functional outcome entirely [1]. These differences mean that procurement decisions based solely on “β₃ antagonist” classification risk introducing uncontrolled variability in target engagement and functional readouts.

Quantitative Differentiation of L-748328 vs. Closest Analogs and In-Class Alternatives


β₃-Adrenoceptor Binding Affinity: L-748328 vs. L-748337, SR 59230A, Bupranolol, Carvedilol, and Propranolol

L-748328 binds to the human cloned β₃-AR expressed in CHO cells with a Ki of 3.7 ± 1.4 nM, representing the highest-affinity β₃-AR antagonist reported in the aryloxypropanolamine series [1]. Its closest structural analog, L-748337, shows comparable but slightly lower affinity (Ki = 4.0 ± 0.4 nM). In contrast, the structurally unrelated β₃-AR antagonist SR 59230A has a β₃-AR IC₅₀ of 40 nM—approximately 11-fold weaker [2]. The non-selective β-blocker bupranolol exhibits a β₃-AR Ki of approximately 170 nM (≈46-fold weaker) , carvedilol shows a Kd of 5.01 nM for β₃-AR but lacks meaningful subtype discrimination (Kd = 1.78 nM for β₁ and 0.4 nM for β₂) , and propranolol has a β₃-AR Ki of approximately 117 nM (≈32-fold weaker) .

β3-adrenoceptor radioligand binding competitive antagonist

Subtype Selectivity: β₃- vs. β₁-Adrenoceptor Discrimination of L-748328 Compared with L-748337, SR 59230A, and Non-Selective β-Blockers

L-748328 displays 126-fold selectivity for human β₃-AR (Ki = 3.7 nM) over human β₁-AR (Ki = 467 ± 89 nM) when measured in the same assay platform [1]. Its direct analog L-748337 exhibits a β₁-AR Ki of 390 ± 154 nM, corresponding to a 98-fold selectivity window. By comparison, SR 59230A achieves only ~10-fold β₃-over-β₁ selectivity (IC₅₀ = 40 nM vs. 408 nM) [2]. Critically, the non-selective β-blockers carvedilol and propranolol show inverted selectivity: carvedilol binds β₁-AR with Kd = 1.78 nM (2.8-fold preference for β₁ over β₃), and propranolol binds β₁-AR with Ki ≈ 6.9 nM (≈17-fold preference for β₁) .

subtype selectivity β1-adrenoceptor off-target activity

β₃- vs. β₂-Adrenoceptor Selectivity: L-748328 Outperforms L-748337 and SR 59230A at the Human Receptor

L-748328 exhibits >20-fold selectivity for human β₃-AR (Ki = 3.7 nM) over human β₂-AR (Ki = 99 ± 43 nM) [1]. The closely related L-748337 provides >45-fold β₃-over-β₂ selectivity (Ki at β₂-AR = 204 ± 75 nM), meaning L-748337 has superior β₃/β₂ discrimination despite the two compounds sharing nearly identical β₃ affinity [1]. SR 59230A shows substantially weaker β₃/β₂ discrimination, with a β₂-AR IC₅₀ of 648 nM, yielding only ~16-fold selectivity [2]. The non-selective carvedilol actually prefers β₂-AR (Kd = 0.4 nM) over β₃-AR (Kd = 5.01 nM), making it wholly unsuitable as a β₃-selective tool .

β2-adrenoceptor subtype selectivity binding discrimination

Functional Antagonism in Native Primate Adipocytes: L-748328 vs. L-748337

Both L-748328 and L-748337 inhibit the lipolytic response induced by the selective β₃-AR agonist L-742,791 in isolated non-human primate adipocytes, confirming functional β₃-AR antagonist activity in a physiologically relevant native tissue context [1]. While the original publication demonstrates that both compounds are capable of functional blockade, it does not report a quantitative IC₅₀ comparison between L-748328 and L-748337 in this assay. However, the demonstration that L-748328—the compound with slightly higher β₃ affinity (3.7 vs. 4.0 nM) and lower β₂ affinity (99 vs. 204 nM)—effectively suppresses β₃-AR-driven lipolysis provides a distinct functional selectivity profile compared with L-748337: L-748328 offers a balance of high β₃ potency and a narrower β₂ selectivity window, which may be advantageous in tissues where low-level β₂-AR co-blockade is tolerable or even desirable [1]. In contrast, non-selective β-blockers such as propranolol fail to achieve comparable β₃-AR-mediated lipolysis inhibition at concentrations that spare β₁-/β₂-ARs [2].

lipolysis adipocyte functional antagonism non-human primate

Chemical Class Differentiation: Aryloxypropanolamine Benzenesulfonamide Antagonist vs. Agonist Liability of Close Structural Analogs

L-748328 belongs to a unique chemical series—aryloxypropanolamine benzenesulfonamides—in which the functional outcome (agonist vs. antagonist) is governed by specific 3′-phenoxy substitutions on the A-ring [1]. Critically, the parent series from which L-748328 was derived consists of potent β₃-AR agonists (e.g., L-742,791, L-755,507) that stimulate lipolysis and metabolic rate in primates. The introduction of particular 3′-phenoxy substituents converts these agonists into pure competitive antagonists (L-748328, L-748337) with no detectable intrinsic sympathomimetic activity [1]. This is not a property shared by SR 59230A, which belongs to a structurally distinct aryloxypropanolamine class and has been reported to exhibit partial agonist activity under certain conditions at high concentrations [2]. For researchers selecting among commercially available “β₃-AR ligands,” the risk of inadvertently procuring an agonist (e.g., L-742,791 or BRL 37344) when an antagonist is needed—or a compound with residual partial agonism—represents a critical procurement hazard that L-748328 avoids through its well-characterized pure antagonist pharmacology [1].

structure-activity relationship inverse agonism chemical series probe selectivity

Highest-Confidence Research and Industrial Application Scenarios for L-748328 Based on Verified Differentiation Evidence


Selective Pharmacological Isolation of Human β₃-Adrenoceptor Signalling in Recombinant and Native Cell Systems

In experiments requiring definitive attribution of functional responses to β₃-AR rather than β₁- or β₂-AR, L-748328 can be used at concentrations of 30–100 nM to achieve >90% β₃-AR occupancy while retaining >10-fold selectivity over β₁-AR (Ki = 467 nM) and >20-fold over β₂-AR (Ki = 99 nM) [1]. This concentration window is suitable for antagonism studies in CHO cells recombinantly expressing human β₃-AR, in human adipocyte cell lines, and in isolated tissue preparations where co-expression of β₁-/β₂-ARs is a confounding factor. Researchers should verify the effective blocking concentration by performing a Schild analysis or concentration-response curve in their specific assay system.

Discrimination of β₃-AR-Mediated Lipolysis from β₁-/β₂-AR-Driven Lipolysis in Primate and Human Adipocyte Models

L-748328 is functionally validated in isolated non-human primate adipocytes, where it inhibits lipolysis elicited by the β₃-AR agonist L-742,791 [1]. For studies in human or primate adipocyte preparations—where both β₁- and β₃-AR contribute to lipolytic regulation—L-748328 can be employed at 100 nM to selectively ablate the β₃-AR component without affecting β₁-AR-mediated responses. This application is particularly relevant for metabolic disease research programs investigating the relative contributions of β-AR subtypes to lipid mobilization and energy expenditure. Procurement note: ensure the CAS number 244192-93-6 is specified to avoid confusion with agonist analogs in the same series.

Negative Control for β₃-AR Agonist Screening Campaigns Requiring a Structurally Matched Antagonist

Because L-748328 (CAS 244192-93-6) is derived from the same aryloxypropanolamine benzenesulfonamide series as the β₃-AR agonists L-742,791 and L-755,507, it serves as the ideal structurally matched negative control in high-throughput screening (HTS) campaigns aimed at identifying novel β₃-AR agonists [1]. The compound shares the core scaffold with the agonist series but carries the critical 3′-phenoxy substitution that eliminates agonist efficacy, enabling researchers to discriminate between specific β₃-AR-mediated assay signal and non-specific or off-target compound effects. This structural pairing is not achievable with structurally unrelated β₃-AR antagonists such as SR 59230A.

Radioligand Development and Receptor Occupancy Studies Using the L-748328 Pharmacophore

The high affinity (Ki = 3.7 nM) and well-defined selectivity profile of L-748328 make it a suitable pharmacophore template for radioligand development targeting human β₃-AR [1]. The close analog L-748337 has been successfully developed into the tritiated radioligand [³H]-L-748,337, which is considered the most promising radioligand for selective labelling of human β₃-adrenoceptors reported to date [2]. L-748328, with its distinguishing selectivity fingerprint (higher β₃ affinity, narrower β₂ selectivity window), offers an alternative starting point for radioligand programs that may benefit from different kinetic or selectivity properties. Researchers pursuing PET tracer development or receptor occupancy assays in adipose tissue should evaluate L-748328 alongside L-748337 as a cold reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-748328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.